molecular formula C7H5BrN2 B578197 6-Bromoimidazo[1,5-a]pyridine CAS No. 1239880-00-2

6-Bromoimidazo[1,5-a]pyridine

Cat. No. B578197
M. Wt: 197.035
InChI Key: YLWZYCSSUYSOAW-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,5-a]pyridine is a chemical compound with the empirical formula C7H5BrN2. It has a molecular weight of 197.03 . It is used in organic syntheses and as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 6-Bromoimidazo[1,5-a]pyridine involves the cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-a]pyridine-2-carboxylate . After the Mizoroki–Heck reaction, the compound is subjected to a two-step reduction, followed by fluorination with NFSI and NaH .


Molecular Structure Analysis

The molecular structure of 6-Bromoimidazo[1,5-a]pyridine consists of a bromine atom attached to an imidazo[1,5-a]pyridine ring . The InChI key for this compound is YLWZYCSSUYSOAW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 6-Bromoimidazo[1,5-a]pyridine are complex and involve several steps. For instance, the Mizoroki–Heck reaction is used in the synthesis of this compound . There is a fierce competition between amidation and bromination during the reaction .


Physical And Chemical Properties Analysis

6-Bromoimidazo[1,5-a]pyridine is a solid compound with a melting point of 240-246 °C . It is slightly soluble in water .

Scientific Research Applications

  • Pharmaceutical Applications:

    • Anticancer and Antitubercular Properties : A study demonstrated the use of 6-Bromoimidazo[1,2-a]pyridine derivatives in the synthesis of potential anti-cancer and anti-TB agents, showing moderate activity against the H37Rv strain of TB and potent activity in NCI-60 anti-cancer screening across nine cancer panels (Sanghavi et al., 2022).
    • Analgesic and Anti-inflammatory Activities : Another study synthesized 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, which exhibited significant anti-inflammatory and analgesic activities (Chamakuri et al., 2016).
  • Synthesis and Chemical Applications:

    • Microwave-Assisted Synthesis : A microwave-assisted synthesis method for 3-bromoimidazo[1,2-a]pyridines was developed, offering an efficient way to produce a diverse set of these compounds with good yields (Patil et al., 2014).
    • Halogenation Studies : Research on halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines showed different pathways depending on the acetic acid concentration, with 6-bromoimidazo[4,5-b]pyridines being one of the products (Yutilov et al., 2005).
    • Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, including 6-bromo variants, were evaluated as inhibitors against mild steel corrosion, showing high inhibition performance (Saady et al., 2021).
  • Therapeutic Agent Research:

    • Farnesyltransferase Inhibition : The synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, derived from 6-bromoimidazo[1,5-a]pyridine, was used to produce farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

properties

IUPAC Name

6-bromoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWZYCSSUYSOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732035
Record name 6-Bromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,5-a]pyridine

CAS RN

1239880-00-2
Record name 6-Bromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoimidazo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
H Suzuki, I Utsunomiya, K Shudo… - ACS Medicinal …, 2013 - ACS Publications
Novel oxazolidinone analogues bearing a condensed heteroaromatic ring as the C-ring substructure were synthesized as candidate antibacterial agents. Analogues 16 and 21 bearing …
Number of citations: 27 pubs.acs.org
R Buonfiglio, F Prati, M Bischetti, C Cavarischia… - Molecules, 2020 - mdpi.com
The interest of research groups and pharmaceutical companies to discover novel GSK-3β inhibitors has increased over the years considering the involvement of this enzyme in many …
Number of citations: 12 www.mdpi.com

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